

Discovery and history of iodotrifluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodotrifluoromethane*

Cat. No.: *B1198407*

[Get Quote](#)

An In-depth Technical Guide to **iodotrifluoromethane** (CF₃I)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of **iodotrifluoromethane** (CF₃I). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the applications of this versatile compound.

Discovery and History

Iodotrifluoromethane (CF₃I), also known as trifluoromethyl iodide, is a halogenated methane with the chemical formula CF₃I. Its discovery marked a significant step in the field of organofluorine chemistry.

The first synthesis of **iodotrifluoromethane** is credited to the British chemist Harry Julius Emeléus in 1948.^[1] Early research in the mid-20th century on fluorinated organic compounds led to the development of various synthetic routes to CF₃I.^[2] Initially, it was primarily a laboratory reagent used for the synthesis of a wide variety of trifluoromethyl derivatives.^[1]

In the early 1960s, Peninsular Chemical Research, Inc. began small-scale commercial production to meet laboratory demands.^[1] The unique properties of **iodotrifluoromethane**, particularly the lability of the C-I bond, have made it a valuable reagent for introducing the trifluoromethyl (-CF₃) group into organic molecules. This process, known as trifluoromethylation, is of significant interest in the pharmaceutical and agrochemical industries,

as the inclusion of the -CF₃ group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[2]

Beyond its role in organic synthesis, **iodotrifluoromethane** has been investigated for other applications. In the 1950s, its potential as a fire extinguishing agent was tested.^[1] It is now recognized as an effective gaseous fire suppression agent, particularly for in-flight aircraft and electronic equipment fires, serving as an alternative to halons with a much lower ozone depletion potential.^[3] More recently, its use as an environmentally friendly insulating gas to replace sulfur hexafluoride (SF₆) in the electrical power industry and in semiconductor etching has been explored.^{[4][5]}

Physicochemical Properties

Iodotrifluoromethane is a colorless, odorless gas at standard temperature and pressure.^[6] It is sparingly soluble in water.^[3] A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of **Iodotrifluoromethane**

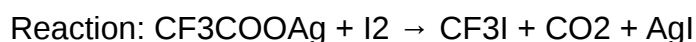
Property	Value	Reference
Molecular Formula	CF ₃ I	[3][7]
Molar Mass	195.91 g/mol	
CAS Number	2314-97-8	[3][7]
Melting Point	-110 °C (-166 °F; 163 K)	
Boiling Point	-22.5 °C (-8.5 °F; 250.7 K)	[3]
Density	2.5485 g/cm ³ at -78.5 °C	
Vapor Pressure	541 kPa at 25 °C	
C-I Bond Length	2.144 Å	
C-F Bond Length	1.328 Å	
F-C-F Bond Angle	108.4°	
I-C-F Bond Angle	110.5°	
Dipole Moment	1.048 D	
Ozone Depletion Potential	0.008 - 0.01	
Atmospheric Lifetime	< 1 month	

Key Experimental Protocols

Several methods for the synthesis of **iodotrifluoromethane** have been developed over the years. Below are detailed protocols for some of the key methods.

Synthesis from Silver Trifluoroacetate

This method is known to produce **iodotrifluoromethane** with high purity (>99.9%) and good yields (>80%).^[8] The reaction involves the thermal decomposition of silver trifluoroacetate in the presence of iodine.



Experimental Protocol:

- Apparatus: A heat-resistant glass flask equipped with a reflux condenser and a gas outlet is used. The outlet is connected to a series of cold traps (e.g., cooled with liquid nitrogen) to collect the gaseous product.
- Reagents:
 - Silver trifluoroacetate (CF_3COOAg)
 - Iodine (I_2)
- Procedure:
 - In a fume hood, the reaction flask is charged with silver trifluoroacetate and iodine.
 - The mixture is heated. The reaction proceeds with the evolution of gas (CF_3I and CO_2).
 - The gaseous products are passed through the cold traps, where **iodotrifluoromethane** condenses.
 - The collected condensate can be further purified by fractional distillation to remove any impurities.

Vapor-Phase Catalytic Synthesis from Trifluoromethane and Iodine

This method involves the high-temperature reaction of trifluoromethane (CHF_3) with iodine (I_2) over a catalyst.^[4]

Reaction: $\text{CHF}_3 + \text{I}_2 \xrightarrow{\text{(catalyst, high T)}} \text{CF}_3\text{I} + \text{HI}$

Experimental Protocol:

- Apparatus: A fixed-bed reactor system is typically used. This consists of a tube furnace to heat the reactor, a mass flow controller to regulate the gas flow, and a condenser/trap system to collect the product. The reactor tube is packed with the catalyst.

- Catalyst: Alkali metal salts (e.g., potassium fluoride) supported on activated carbon are effective catalysts.[8]
- Reagents:
 - Trifluoromethane (CHF₃) gas
 - Iodine (I₂)
- Procedure:
 - The catalyst is packed into the reactor tube and heated to the reaction temperature (e.g., 500-550 °C) under an inert gas flow (e.g., nitrogen).[4]
 - A controlled flow of trifluoromethane gas is introduced into the reactor.
 - Iodine is vaporized and introduced into the reactant gas stream.
 - The gaseous mixture passes over the heated catalyst bed, where the reaction occurs.
 - The product stream is cooled, and the **iodotrifluoromethane** is collected in a cold trap. The product can be purified by washing with an aqueous alkali solution (to remove HI) followed by distillation.

Nucleophilic Trifluoromethylation of Aldehydes and Ketones

Iodotrifluoromethane can serve as a precursor to a trifluoromethyl anion equivalent for the nucleophilic trifluoromethylation of carbonyl compounds. This method utilizes a photoinduced single-electron transfer process.

Experimental Protocol:

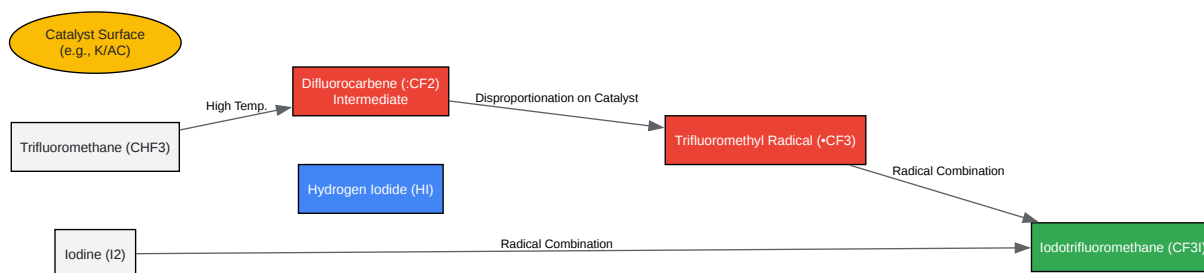
- Apparatus: A three-necked flask equipped with a dry ice condenser, a nitrogen inlet, and a magnetic stirrer is used. A sun lamp or other suitable light source is required for photo-irradiation.
- Reagents:

- Aldehyde or ketone substrate
- **Iodotrifluoromethane** (CF₃I)
- Tetrakis(dimethylamino)ethylene (TDAE)
- Anhydrous dimethylformamide (DMF) as the solvent
- Procedure:
 - The reaction flask is charged with the aldehyde or ketone substrate and anhydrous DMF under a nitrogen atmosphere.
 - The solution is cooled to -35 °C, and **iodotrifluoromethane** is added.
 - Tetrakis(dimethylamino)ethylene (TDAE) is then added at -20 °C.
 - The mixture is vigorously stirred and irradiated with a sun lamp. The reaction is allowed to warm to room temperature over several hours.
 - Upon completion, the reaction mixture is filtered, and the filtrate is hydrolyzed with water.
 - The product is extracted with a suitable organic solvent (e.g., ether), and the combined organic layers are washed with brine and dried. The final product is purified by standard chromatographic techniques.

Visualizations

Synthesis Pathway of Iodotrifluoromethane

The following diagram illustrates a proposed mechanism for the vapor-phase catalytic synthesis of **iodotrifluoromethane** from trifluoromethane and iodine. The reaction is thought to proceed via the formation of a difluorocarbene intermediate.

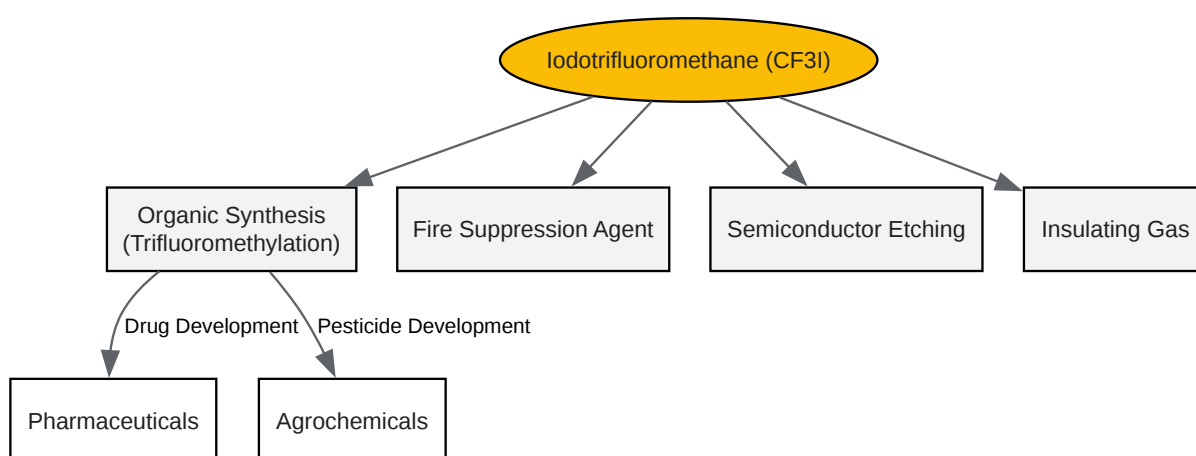


[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the catalytic synthesis of CF₃I.

Applications of Iodotrifluoromethane

This diagram outlines the primary applications of **iodotrifluoromethane**, highlighting its versatility.



[Click to download full resolution via product page](#)

Caption: Key application areas of **iodotrifluoromethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methane, trifluoroiodo- (CAS 2314-97-8) - Chemical & Physical Properties by Cheméo [cheméo.com]
- 2. Physical and Chemical Properties And Efficacy - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. Iodotrifluoromethane(2314-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nist.gov [nist.gov]
- 8. 20.210.105.67 [20.210.105.67]
- To cite this document: BenchChem. [Discovery and history of iodotrifluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198407#discovery-and-history-of-iodotrifluoromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com